N-(prop-2-yn-1-yl)azetidin-3-amine
Description
N-(prop-2-yn-1-yl)azetidin-3-amine (CAS: 1494416-53-3) is a small organic compound with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . Its structure consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) substituted at the 3-position with an amine group, which is further functionalized with a propargyl (prop-2-yn-1-yl) moiety. The propargyl group introduces a terminal alkyne, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions .
Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates . The combination of the azetidine scaffold with a propargyl group positions this compound as a versatile intermediate for synthesizing pharmacologically active molecules or metal-complexing agents .
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
N-prop-2-ynylazetidin-3-amine |
InChI |
InChI=1S/C6H10N2/c1-2-3-8-6-4-7-5-6/h1,6-8H,3-5H2 |
InChI Key |
IXWZKOGXWYCWTH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Primary Amines: One common method for synthesizing azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclocondensation: Another approach is the cyclocondensation of alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.
Aza-Michael Addition: The aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates is also used to prepare azetidine derivatives.
Industrial Production Methods: Industrial production methods for N-(prop-2-yn-1-yl)azetidin-3-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Visible-light-induced oxidative formylation using molecular oxygen.
Reduction: Hydrogenation using palladium catalysts.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products Formed:
Oxidation: Formamides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated azetidine derivatives.
Scientific Research Applications
Chemistry: N-(prop-2-yn-1-yl)azetidin-3-amine is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds .
Biology: The compound has shown potential in biological studies, including its use as a ligand in the design of enzyme inhibitors and receptor modulators .
Medicine: Research has indicated that azetidine derivatives, including this compound, possess antiproliferative and tubulin-destabilizing effects, making them candidates for anticancer drug development .
Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and cellular damage, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Ring Size and Rigidity : Azetidine-based compounds (e.g., the target molecule) exhibit greater ring strain and rigidity compared to five- or six-membered analogues (e.g., pyrazole derivatives in ), influencing their reactivity and pharmacokinetic properties.
- Alkyne Functionality: The terminal alkyne in the target compound distinguishes it from non-alkynated analogues (e.g., 3-(azetidin-1-yl)propan-1-amine), enabling unique reactivity in bioorthogonal reactions .
- Substituent Effects : Bulky substituents (e.g., benzyl or pyridyl groups in ) reduce solubility but enhance binding specificity in catalytic or biological systems.
Comparative Syntheses:
- N-Benzylpropargylamines : Prepared via palladium-catalyzed coupling of propargylamines with aryl halides, yielding 60–87% isolated products .
- Pyrazole Analogues : Synthesized via cyclocondensation or silver-mediated cycloisomerization, emphasizing regioselectivity challenges .
Physical and Chemical Properties
| Property | This compound | N-Benzyl-3-(m-tolyl)prop-2-yn-1-amine (1m) | Tri(prop-2-yn-1-yl)amine (Ac17) |
|---|---|---|---|
| Physical State | Not reported | Orange oil | Liquid (commercial) |
| Boiling Point | Not available | Not reported | Not reported |
| Solubility | Likely polar aprotic solvents | Soluble in EtOAc/pentane mixtures | High in organic solvents |
| Stability | Sensitive to oxidation | Stable under inert atmosphere | Air-sensitive (alkyne groups) |
- Reactivity : The terminal alkyne in the target compound is prone to oxidation, necessitating storage under inert conditions. In contrast, tri(prop-2-yn-1-yl)amine (Ac17) has three reactive alkynes, increasing its utility in polymer chemistry .
Biological Activity
N-(prop-2-yn-1-yl)azetidin-3-amine, a compound belonging to the azetidine family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis of this compound
The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions. This process can be achieved via various methods, including:
- Nucleophilic Substitution : Utilizing appropriate alkyl halides and amines to form the azetidine structure.
- Cyclization Reactions : Employing reagents such as sodium hydride or lithium diisopropylamide (LDA) to facilitate ring closure.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of azetidinones exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis .
Table 1: Antimicrobial Activity of Azetidinone Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Derivative A | Bacillus anthracis | 16 µg/mL |
| Derivative B | Candida albicans | 64 µg/mL |
These findings suggest that modifications to the azetidine structure can enhance antimicrobial potency.
Anticancer Activity
Recent investigations into the anticancer properties of this compound have shown promise in inducing apoptosis in cancer cell lines. For instance, studies demonstrated that compounds with similar structural motifs inhibited tumor growth in models of breast cancer by promoting cell cycle arrest and apoptosis .
Case Study: Anticancer Effects in MDA-MB-231 Cells
In a controlled study, MDA-MB-231 breast cancer cells treated with this compound exhibited:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells (Annexin V positive) after treatment.
Structure–Activity Relationship (SAR)
The biological activity of N-(prop-2-yn-1-yl)azetidin-3-amines can be influenced by structural modifications. Research has indicated that substituents at the C3 position of the azetidine ring significantly impact both antibacterial and anticancer activities.
Table 2: Structure–Activity Relationship Findings
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| Propynyl | Antibacterial | Moderate activity against Gram-positive bacteria |
| Methyl | Anticancer | Enhanced apoptosis induction |
| Hydroxyethyl | Increased stability | Improved enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
